3-Benzoimidazol-1-yl-butyric acid
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Overview
Description
3-Benzoimidazol-1-yl-butyric acid is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that consists of a fusion of benzene and imidazole rings.
Mechanism of Action
Target of Action
For instance, some benzimidazoles have been found to target Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding or van der waals interactions .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, but specific information for this compound is currently unavailable .
Result of Action
Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, which include 3-Benzoimidazol-1-yl-butyric acid, have been associated with a wide range of biological activities .
Cellular Effects
Benzimidazole derivatives have been reported to exhibit cytotoxic effects on various human cancer cell lines .
Molecular Mechanism
Benzimidazole derivatives have been suggested to interact with DNA minor groove binding agents, which could potentially explain their observed biological activities .
Metabolic Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with various enzymes and cofactors .
Subcellular Localization
The prediction of protein subcellular localization from their amino acid sequences has been a significant field in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoimidazol-1-yl-butyric acid typically involves the condensation of ortho-phenylenediamine with butyric acid derivatives. One common method involves the reaction of ortho-phenylenediamine with butyric acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Benzoimidazol-1-yl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds. These products can exhibit different pharmacological and chemical properties, making them valuable for various applications .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group at the 2-position.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
3-Benzoimidazol-1-yl-butyric acid is unique due to the presence of the butyric acid moiety, which imparts distinct chemical and biological properties. This modification enhances its solubility, bioavailability, and ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(benzimidazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(6-11(14)15)13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIYKLPZLVFSAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N1C=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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